3-(Chlorosulfonylmethyl)benzoic acid
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Overview
Description
3-(Chlorosulfonylmethyl)benzoic acid is a sulfonyl halide . It participates in the synthesis of novel anthranilic acid class of PPARδ (Peroxisome proliferator-activated receptor δ) partial agonists .
Synthesis Analysis
The synthetic method of 3-chloromethyl benzoic acid involves the use of chlorobenzoyl chloride and paraformaldehyde in a solvent under Lewis acid catalysts such as zinc dichloride, ferric trichloride . This method is a single-step reaction, easy to control, safe, and yields a high product. The raw materials are inexpensive and readily available .Molecular Structure Analysis
The molecular formula of this compound is C8H7ClO4S . It has a molecular weight of 234.66 .Chemical Reactions Analysis
This compound is a sulfonyl halide . Sulfonyl halides are reactive compounds that can participate in various chemical reactions.Physical and Chemical Properties Analysis
This compound has a molecular weight of 234.66 . The physical and chemical properties of this compound are not explicitly stated in the search results.Scientific Research Applications
Synthesis of Benzimidazoles
Shitole et al. (2016) demonstrated the use of chlorosulfonic acid as a catalyst in the synthesis of 2-aryl-1-arylmethyl-1H-benzimidazoles. This method is noted for its short reaction times, moderate to excellent yields, and practicality for efficient and economical synthesis processes (Shitole et al., 2016).
Biosynthesis of Methyl Esters
Harper et al. (1989) reported on chloromethane acting as a methyl donor for the biosynthesis of methyl esters of benzoic and furoic acid in Phellinus pomaceus, demonstrating a broad-specificity methylating system capable of esterifying a wide range of acids (Harper et al., 1989).
Pharmaceutical and Environmental Applications
Del Olmo, Calzada, and Nuñez (2017) discussed the presence and use of benzoic acid and its derivatives in foods, pharmaceuticals, and environmental contexts, highlighting their widespread occurrence and potential public health concerns (Del Olmo, Calzada, & Nuñez, 2017).
Thermodynamic Study
Reschke et al. (2016) conducted a thermodynamic study on benzoic acid and chlorobenzoic acids, addressing their phase behavior with water and organic solvents, crucial for process design in pharmaceutical research (Reschke et al., 2016).
Liquid-Crystalline Complexes
Kishikawa, Hirai, and Kohmoto (2008) explored the fixation of multilayered structures of liquid-crystalline complexes involving benzoic acid derivatives, showcasing the potential for advanced material design and nanotechnology applications (Kishikawa, Hirai, & Kohmoto, 2008).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that this compound is a sulfonyl halide , a class of compounds that are often used in organic synthesis due to their reactivity.
Mode of Action
The exact mode of action of 3-(Chlorosulfonylmethyl)benzoic acid is not well-documented. As a sulfonyl halide, it is likely to be reactive and may interact with various biological targets. Sulfonyl halides are known to be electrophilic and can react with nucleophiles in biological systems .
Biochemical Pathways
For instance, they can participate in the shikimate pathway for the biosynthesis of phenolic acids .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. As a small molecule, it is expected to have good bioavailability. The presence of the sulfonyl halide group may affect its stability and reactivity, potentially influencing its pharmacokinetic properties .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other reactive species can affect its reactivity and stability. Additionally, the biological environment within which the compound acts (e.g., cellular microenvironment) can also influence its efficacy .
Biochemical Analysis
Biochemical Properties
It is known that benzoic acid derivatives, such as 3-(Chlorosulfonylmethyl)benzoic acid, can participate in various biochemical reactions, including interactions with enzymes, proteins, and other biomolecules . The nature of these interactions is likely to be influenced by the specific properties of the compound, including its structure and the presence of the chlorosulfonylmethyl group .
Cellular Effects
It is plausible that this compound could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is not well-established . It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and possible changes in gene expression .
Dosage Effects in Animal Models
The effects of varying dosages of this compound in animal models have not been extensively studied
Properties
IUPAC Name |
3-(chlorosulfonylmethyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO4S/c9-14(12,13)5-6-2-1-3-7(4-6)8(10)11/h1-4H,5H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQIDIUNHDHXJJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)CS(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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